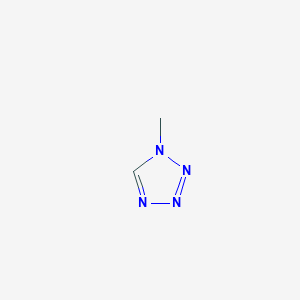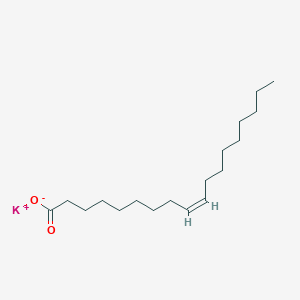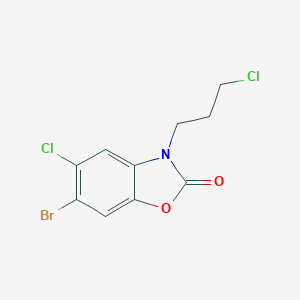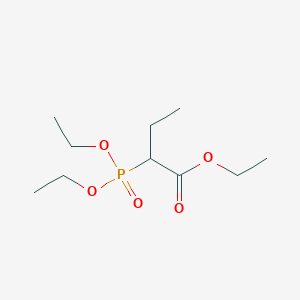
3-Phenylisothiazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylisothiazol-4-ol (PIT) is a heterocyclic compound that contains a sulfur and nitrogen atom in its five-membered ring structure. PIT has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of 3-Phenylisothiazol-4-ol is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in various biological processes, such as DNA synthesis and cell division. 3-Phenylisothiazol-4-ol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-Phenylisothiazol-4-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. 3-Phenylisothiazol-4-ol has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Phenylisothiazol-4-ol has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Phenylisothiazol-4-ol in lab experiments is its ease of synthesis and high yield. 3-Phenylisothiazol-4-ol is also stable under various conditions, making it suitable for use in various biological assays. However, one limitation of using 3-Phenylisothiazol-4-ol is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
The potential applications of 3-Phenylisothiazol-4-ol are vast, and future research may focus on exploring its use in various fields such as material science and environmental chemistry. Additionally, further studies may be conducted to elucidate the mechanism of action of 3-Phenylisothiazol-4-ol and to optimize its biological activity. Finally, the development of new synthetic methods for 3-Phenylisothiazol-4-ol may also be explored to improve its yield and purity.
Synthesemethoden
The synthesis of 3-Phenylisothiazol-4-ol can be achieved by various methods, including the reaction of 2-aminophenol with sulfur and chloroacetyl chloride, followed by cyclization with potassium hydroxide. Another method involves the reaction of o-phenylenediamine with carbon disulfide and chloroacetic acid, followed by cyclization with sodium hydroxide. Both methods yield 3-Phenylisothiazol-4-ol in good yields and purity.
Wissenschaftliche Forschungsanwendungen
3-Phenylisothiazol-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. 3-Phenylisothiazol-4-ol has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
19389-31-2 |
|---|---|
Produktname |
3-Phenylisothiazol-4-ol |
Molekularformel |
C9H7NOS |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C9H7NOS/c11-8-6-12-10-9(8)7-4-2-1-3-5-7/h1-6,11H |
InChI-Schlüssel |
MQCCNIYQKZKEDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC=C2O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NSC=C2O |
Synonyme |
3-Phenylisothiazol-4-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)

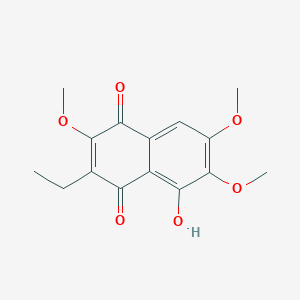

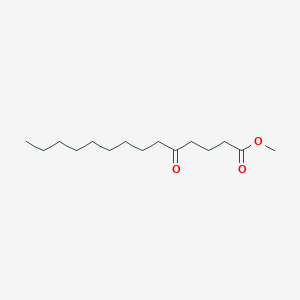
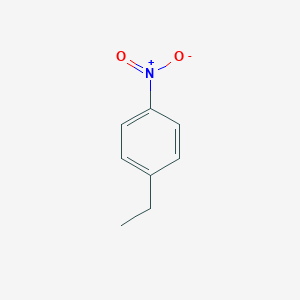
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
